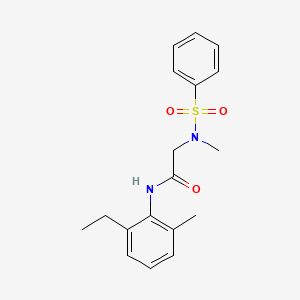

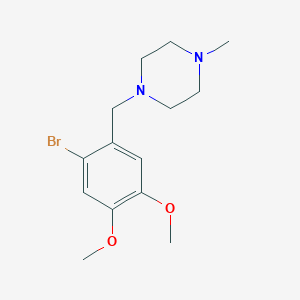

N~1~-(2-ethyl-6-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

描述

N~1~-(2-ethyl-6-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as EMPSG, is a chemical compound that has been widely used in scientific research. It belongs to the class of glycine receptor antagonists and has been found to have potential applications in various fields of research.

科学研究应用

Salinity-Induced Senescence Delay in Rice Leaves

The compound CBKinase1_003034, also known as Receptor for Activated C Kinase1B (RACK1B), has been found to delay salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This suggests that the compound could be used to improve the resilience of crops to salinity stress, which is a major issue in many parts of the world.

Regulation of Plant Architecture and Grain Size in Rice

Research has shown that CBKinase1_003034, also known as BRASSINOSTEROID-SIGNALING KINASE1-1, is a positive regulator of brassinosteroid signalling, which modulates plant architecture and grain size in rice . This could potentially be used to increase rice grain yield.

Fertility Impairment in Rice

CBKinase1_015434, also known as Receptor for Activated C Kinase1B (OsRACK1B), has been found to impair fertility in rice through the NADPH-dependent H2O2 signaling pathway . This suggests that the compound could be used to control the fertility of rice plants, which could be useful in certain agricultural contexts.

Negative Regulation of Phosphate Homeostasis

The compound CBKinase1_015434, also known as BOTRYTIS-INDUCED KINASE1, has been found to be a negative regulator of phosphate homeostasis in Arabidopsis thaliana . This could potentially be used to control the phosphate levels in plants, which is important for their growth and development.

Synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline

The compound N1-(2-ethyl-6-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is used in the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline . This compound has potential applications in the pharmaceutical industry.

Herbicide Metolachlor

The compound N1-(2-ethyl-6-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a derivative of aniline, which is used in the synthesis of the herbicide metolachlor . Metolachlor is used worldwide for control of broad-leaf weeds in corn, soybean, peanuts, sorghum, and cotton.

作用机制

Target of Action

CBKinase1_003034, also known as CBKinase1_015434 or N1-(2-ethyl-6-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, is a kinase inhibitor. The primary targets of this compound are isoforms of the casein kinase 1 (CK1) family . These kinases play a crucial role in phosphorylating key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets by inhibiting their kinase activity, thereby preventing the phosphorylation of the key regulatory molecules. This inhibition disrupts the normal functioning of these molecules, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The affected pathways include those involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions can vary widely, depending on the specific cellular context and the particular CK1 isoform being targeted.

Pharmacokinetics

Kinase inhibitors typically exhibit large interpatient variability . They are usually well absorbed and undergo extensive metabolism in the liver, primarily via cytochrome P450 (CYP) 3A4 . The metabolites are then excreted in the urine and feces

Result of Action

The inhibition of CK1 isoforms by CBKinase1_003034 disrupts the normal functioning of key regulatory molecules, leading to changes in various cellular processes. These changes can have a wide range of effects at the molecular and cellular levels, potentially including alterations in cell cycle progression, changes in gene expression patterns, disruptions in cell structure, and modifications in cell signaling pathways .

属性

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-4-15-10-8-9-14(2)18(15)19-17(21)13-20(3)24(22,23)16-11-6-5-7-12-16/h5-12H,4,13H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOJWVDOCOSENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501162860 | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-[methyl(phenylsulfonyl)amino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethyl-6-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide | |

CAS RN |

692775-88-5 | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-[methyl(phenylsulfonyl)amino]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692775-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-[methyl(phenylsulfonyl)amino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)

![methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)

![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)

![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)